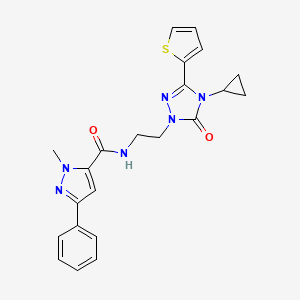
N-(4-hydroxy-2,4-diphenyl-4,5-dihydrothiazol-5-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter) and any distinctive odors .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the types of reactions involved, the reagents used, the conditions under which the synthesis is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
N-(4-hydroxy-2,4-diphenyl-4,5-dihydrothiazol-5-yl)benzamide hydrochloride: is a compound of interest in the synthesis of bioactive molecules. Its structure is conducive to modifications that can lead to the creation of new drugs with potential antibacterial effects . The compound’s ability to act as a precursor in synthesizing various bioactive molecules makes it a valuable asset in medicinal chemistry.
Antiviral Research
This compound has shown promise in antiviral research, particularly in the synthesis of molecules that exhibit activity against viruses like the Newcastle disease virus . Its modification could lead to the development of new antiviral therapeutics, potentially on par with existing drugs such as Ribavirin.
Antioxidant Properties
The compound’s potential antioxidant properties are being explored, which could have implications for treating oxidative stress-related diseases . Research into its antioxidant capacity could lead to the development of new treatments for conditions caused by free radicals.
Antibacterial Applications
Preliminary studies suggest that derivatives of this compound have a broad spectrum of antibacterial effects against various bacterial strains, including Staphylococcus epidermidis , Staphylococcus aureus , and Bacillus cereus . This opens up possibilities for its use in developing new antibacterial agents.
Biorenewable Chemical Production
The compound is also being investigated for its role as a biorenewable molecule. It could potentially be used for a sustainable transition from biomass feedstock to valuable chemical products . This application is particularly relevant in the context of green chemistry and sustainability.
Organic Synthesis Methodologies
Finally, the compound is of interest in organic synthesis methodologies. It can be used in the construction of natural and unnatural polysubstituted molecules, with a focus on biomimetic cyclization and novel chemical methods of de novo synthesis . This aspect of the compound’s application is crucial for advancing synthetic organic chemistry.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-hydroxy-2,4-diphenyl-5H-1,3-thiazol-5-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S.ClH/c25-19(16-10-4-1-5-11-16)23-21-22(26,18-14-8-3-9-15-18)24-20(27-21)17-12-6-2-7-13-17;/h1-15,21,26H,(H,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTKRNMVXQXEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(S2)NC(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2,4-diphenyl-4,5-dihydrothiazol-5-yl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B2745995.png)
![N-mesityl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2745997.png)


![1-methyl-3-(2-methylpropyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2746004.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(1H-pyrazol-1-ylmethyl)-1,3-thiazole](/img/structure/B2746007.png)
![Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2746009.png)

